Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-
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Overview
Description
Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- is a chemical compound with the molecular formula C11H15NO2. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- typically involves the reaction of morpholine with 4-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of bis(2-chloroethyl) ether and ammonia, resulting in the formation of morpholine derivatives. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various morpholine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of corrosion inhibitors, anti-scaling agents, and other industrial chemicals
Mechanism of Action
The mechanism of action of Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- involves its interaction with specific molecular targets and pathways. It acts by inhibiting selective norepinephrine reuptake, which can affect various physiological processes. The compound’s effects are mediated through its binding to specific receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler derivative with similar amine and ether functional groups.
4-Methylmorpholine: A methylated derivative of morpholine with similar properties.
4-(4-Methoxyphenyl)morpholine: A closely related compound with a methoxyphenyl group.
Uniqueness
Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
51459-78-0 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-morpholin-4-ylbutane-1,4-dione |
InChI |
InChI=1S/C15H19NO4/c1-19-13-4-2-12(3-5-13)14(17)6-7-15(18)16-8-10-20-11-9-16/h2-5H,6-11H2,1H3 |
InChI Key |
NDFQXTQQEBEYIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)N2CCOCC2 |
Origin of Product |
United States |
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